1-(Chloromethyl)-1H-indazole, also known as 3-(chloromethyl)-1-methyl-1H-indazole, is an organic compound with significant applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 180.64 g/mol. This compound belongs to the indazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms. Indazoles and their derivatives are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The compound can be synthesized through various methods, often involving chloromethylation processes. It is classified under several chemical databases, including PubChem and the Chemical Abstracts Service (CAS) with the identifier 1578-97-8. The compound falls under the category of laboratory chemicals and is primarily used for research purposes in pharmaceutical development and organic synthesis.
The synthesis of 1-(chloromethyl)-1H-indazole can be achieved through several methods:
The reactions are generally performed under controlled temperatures (often around 60-80 °C) and may utilize techniques such as column chromatography for purification. The choice of base (e.g., cesium carbonate or sodium hydride) is crucial for achieving high yields.
The molecular structure of 1-(chloromethyl)-1H-indazole features a fused ring system with a chloromethyl group attached to the indazole framework. The structural representation can be described using SMILES notation as CN1N=C(CCl)C2=CC=CC=C12
, indicating the connectivity of atoms within the molecule.
1-(Chloromethyl)-1H-indazole can undergo several chemical reactions due to its reactive chloromethyl group:
These reactions typically require specific conditions, such as the presence of solvents or catalysts, to facilitate the transformation effectively.
The mechanism of action for 1-(chloromethyl)-1H-indazole in biological systems often involves its interaction with specific biological targets, including enzymes or receptors. For instance, derivatives of indazoles have been shown to act as inhibitors for certain enzymes involved in cancer progression or inflammatory responses .
Research indicates that indazoles may exhibit activity against HIV protease and act as antagonists for serotonin receptors, contributing to their therapeutic potential .
Relevant data from safety data sheets indicate that appropriate protective measures should be taken when handling this compound.
1-(Chloromethyl)-1H-indazole finds applications primarily in medicinal chemistry for developing pharmaceutical agents targeting various diseases. Its derivatives are explored for:
Palladium-catalyzed intramolecular C–H amination provides a direct route to the 1H-indazole core required for subsequent chloromethylation. Charette and colleagues demonstrated that N-pivaloyloxyaminederived aminohydrazones undergo cyclization via ligand-free Pd(0) catalysis to form 1H-indazoles under mild conditions [2]. This method employs Pd₂(dba)₃ (2-5 mol%) in toluene at 80°C, achieving cyclization through a concerted metallation-deprotonation mechanism. The resulting 1-unsubstituted indazoles serve as pivotal intermediates for N-1 functionalization. For 1-(chloromethyl)-1H-indazole synthesis, this approach enables late-stage installation of the chloromethyl group via N-alkylation of the indazole nitrogen using chloromethylating agents like chloromethyl ethers or chloromethyl chloroformate. A key advantage lies in the excellent functional group tolerance (e.g., methoxy, nitro, halides), permitting the synthesis of complex analogues [2] [6]. Song and Yee further adapted this strategy by employing N-(o-bromobenzyl)-N'-arylhydrazines in Pd-catalyzed intramolecular amination, yielding 2-aryl-2H-indazoles that could be redirected to N-1 chloromethyl derivatives through tautomerization and functionalization [6].
Table 1: Palladium Catalysts for Indazole Core Synthesis
Precursor | Catalyst System | Temperature (°C) | Yield Range (%) |
---|---|---|---|
Aminohydrazones | Pd₂(dba)₃ | 80 | 70-92 |
N-(o-Bromobenzyl)hydrazines | Pd(OAc)₂/XPhos | 100 | 65-89 |
Copper-mediated cyclization leverages readily available o-haloaryl N-sulfonylhydrazones to construct the indazole scaffold under oxygen atmosphere. Tang and Wang independently optimized protocols using Cu₂O or Cu(OAc)₂·H₂O (5-10 mol%) at 60-100°C in DMSO or dioxane [2]. This approach proceeds through copper-assisted N-N bond formation followed by reductive elimination, tolerating electron-rich and electron-poor aryl systems. The method generates 1H-indazoles without N-substitution, creating an ideal platform for introducing the chloromethyl group. Post-cyclization chloromethylation employs reagents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl)ether in the presence of strong bases (NaH, K₂CO₃) at 0-25°C. The Chinese patent CN107805221A details a sequential nitration/reduction/halogenation approach on pre-formed indazoles: 1H-indazole undergoes nitration at C-4/C-6 positions, followed by iron-mediated reduction of nitro groups to amines, and subsequent Sandmeyer reaction introducing -CH₂Cl via diazotization in the presence of chloral hydrate or formaldehyde/hydrochloric acid mixtures [5]. This sequence allows direct installation of chloromethyl on the carbon skeleton, though N-1 chloromethylation remains more straightforward.
Table 2: Chloromethylation Methods for 1H-Indazoles
Method | Chloromethyl Source | Conditions | Key Limitation |
---|---|---|---|
N-Alkylation | ClCH₂OCH₃ | NaH, DMF, 0°C | Over-alkylation |
Sandmeyer-type | CH₂O/HCl | NaNO₂, HCl, 0-5°C | Regioselectivity control |
Reductive halogenation | ClCH₂COCl | Zn, AcOH, reflux | Low functional tolerance |
Organophosphorus reagents enable deoxygenative N-N bond formation for 2H-indazole synthesis, which can be isomerized to 1H-tautomers for chloromethylation. Radosevich developed a catalytic system using 1,2,2,3,4,4-hexamethylphosphetane (10 mol%) with phenylsilane as a terminal reductant to convert o-nitrobenzaldimines into 2H-indazoles at room temperature [2] [6]. This P(III)/P(V)=O redox cycle operates via (3+1) cheletropic addition, where the nitro group is reduced to a nitrene intermediate that undergoes spontaneous cyclization. Nazaré expanded this strategy using SnCl₂·2H₂O in acetic acid for reductive cyclization of α-perfluoroalkylated benzylamines, yielding 3-substituted indazoles [2]. While primarily generating 2H-indazoles, these compounds undergo base-catalyzed tautomerization (KOH/EtOH) to the thermodynamically favored 1H-tautomers. Subsequent chloromethylation employs chloromethyl alkyl ethers under phase-transfer conditions (TBAB, NaOH(aq)/CH₂Cl₂) to minimize hydrolysis. A limitation arises when electron-withdrawing groups at C-3 disfavor tautomerization, necessitating direct N-1 functionalization of 2H-indazoles using harsh chloromethylating conditions that may compromise yield [6].
Sustainable electrochemical and photochemical methods offer metal-free routes to indazole cores amenable to chloromethylation. Li reported electrochemical oxidation of ortho-alkyl azobenzenes in an undivided cell (graphite electrodes) using nBu₄NBF₄ as electrolyte in acetonitrile [6]. This method generates cationic intermediates that undergo intramolecular C–N coupling at 10 mA constant current, yielding 2H-indazoles. Neogi demonstrated organophotoredox catalysis (4CzIPN, blue LEDs) for C–H amination of azobenzenes with amines, providing 2-aryl-2H-indazoles [6]. For 1-(chloromethyl)-derivatives, these methods enable two approaches: (1) Post-cyclization chloromethylation of the indazole nitrogen using photoredox N-alkylation (Ru(bpy)₃Cl₂, ClCH₂OCH₃, blue light), or (2) Substrate-directed installation using o-(chloromethyl)azobenzene precursors. The electrochemical approach facilitates anodic oxidation of pendant chloromethyl groups, though competing decomposition requires precise potential control. Huang highlighted deoxygenative cyclization under photocatalytic conditions using anthraquinone catalysts to reduce nitro groups in situ, generating nitrene intermediates for N-N bond formation [3]. This method remains unexplored for chloromethyl-containing substrates but presents a promising avenue.
Rhodium(III) catalysts enable direct N–N bond construction through chelation-assisted C–H activation, bypassing pre-functionalized substrates. Li pioneered this approach using [CpRhCl₂]₂ (2.5 mol%) with Cu(OAc)₂ oxidant to couple azobenzenes with internal alkynes, yielding 2H-indazoles [2]. For 1H*-indazole synthesis, key developments include:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2